molecular formula C25H22N4O4S B12152146 N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B12152146
M. Wt: 474.5 g/mol
InChI Key: CNYPKTZKGHOBGP-UHFFFAOYSA-N
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Description

N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a pyridinyl group, a morpholine sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the pyridinyl group through a Suzuki-Miyaura coupling reaction. The morpholine sulfonyl group can be introduced via a nucleophilic substitution reaction, and the carboxamide group can be formed through an amide coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholine sulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H22N4O4S/c30-25(27-18-8-10-19(11-9-18)34(31,32)29-13-15-33-16-14-29)21-17-24(23-7-3-4-12-26-23)28-22-6-2-1-5-20(21)22/h1-12,17H,13-16H2,(H,27,30)

InChI Key

CNYPKTZKGHOBGP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

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